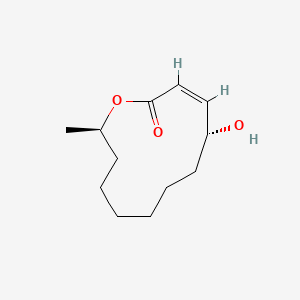
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one
Beschreibung
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one is a complex organic compound with a unique structure It belongs to the class of oxacyclododec-3-en-2-ones, characterized by a twelve-membered ring containing an oxygen atom
Eigenschaften
CAS-Nummer |
103729-44-8 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.289 |
IUPAC-Name |
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-11,13H,2-7H2,1H3/b9-8-/t10-,11-/m1/s1 |
InChI-Schlüssel |
KANOICQRSIXTJU-DLXGREBBSA-N |
SMILES |
CC1CCCCCCC(C=CC(=O)O1)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a linear precursor under specific conditions to form the twelve-membered ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z,5R,6S,12R)-5,6-Dihydroxy-12-methyloxacyclododec-3-en-2-one
- (3Z,5R,6R,12R)-5,6-Dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one
Uniqueness
Compared to similar compounds, (3Z,5R,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one stands out due to its specific stereochemistry and functional groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


